molecular formula C19H21N3O4S2 B2762683 6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941951-40-2

6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2762683
CAS No.: 941951-40-2
M. Wt: 419.51
InChI Key: PJVBOAIMWOGPKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin derivatives, including this compound, has been actively studied by organic and pharmaceutical chemists. Coumarins are valuable heterocycles found in nature and have been used as herbal medicines. The synthesis methods for coumarin systems have been investigated under both classical and non-classical conditions, including green approaches using environmentally friendly solvents and catalysts .

Scientific Research Applications

Synthesis and Biological Activities

This compound and its derivatives have been the subject of various synthetic and biological studies. The scientific research applications primarily focus on the synthesis of novel compounds for potential biological activities, including antimicrobial and anti-inflammatory properties, as well as exploring their pharmacological potential.

  • Synthetic Routes and Derivatives : The research has been directed towards the synthesis of novel derivatives through various chemical reactions. For instance, compounds have been synthesized from precursors like 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, leading to new pyrido[2,3-d]pyrimidine derivatives with significant antifungal activities (Hanafy, 2011). Additionally, chemical reactivity studies have focused on creating a variety of nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, and diazepines, by reacting with bifunctional nucleophiles (Farouk et al., 2021).

  • Biological Activities : The synthesized compounds exhibit a range of biological activities. For example, some derivatives have been tested and showed promising antifungal activities, highlighting the potential for developing new antimicrobial agents. The exploration of chemical reactivity and synthesis of derivatives is a fundamental step towards discovering compounds with potential therapeutic applications.

Properties

IUPAC Name

6-acetyl-2-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-11(23)22-8-7-14-15(9-22)28-19(17(14)18(20)25)21-16(24)10-27-13-5-3-12(26-2)4-6-13/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBOAIMWOGPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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